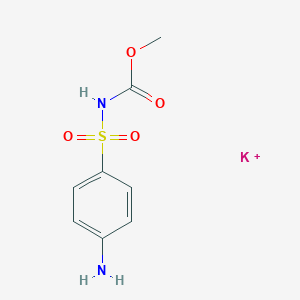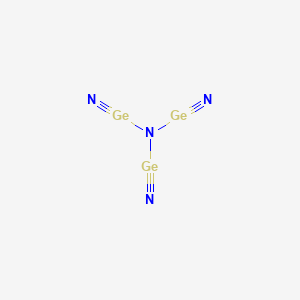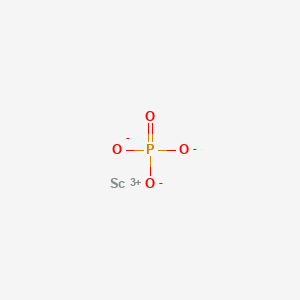
Scandium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium phosphate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. It is a white, odorless, and crystalline solid that is insoluble in water. Scandium phosphate has a wide range of applications in various fields, including catalysis, electronics, and biomedical research.
Mécanisme D'action
The mechanism of action of scandium phosphate is not well understood. However, it is believed that its unique properties, such as high surface area and porosity, play a crucial role in its catalytic and biomedical applications.
Biochemical and Physiological Effects:
Scandium phosphate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have no adverse effects on cell viability and proliferation, and it has been used as a substrate for cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Scandium phosphate has several advantages for lab experiments, including its high surface area and porosity, which make it an excellent catalyst and substrate for cell growth and differentiation. However, its rarity and high cost can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of scandium phosphate in scientific research. One potential application is in the development of new drug delivery systems. Scandium phosphate has been shown to have high biocompatibility and low toxicity, making it a promising candidate for the development of targeted drug delivery systems.
Another potential application is in the field of catalysis. Scandium phosphate has been shown to be an excellent catalyst for various reactions, and further research could lead to the development of new and more efficient catalysts.
Overall, scandium phosphate is a promising compound with a wide range of potential applications in various fields of scientific research. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of scandium phosphate can be achieved through several methods, including precipitation, hydrothermal synthesis, and sol-gel method. The most common method involves the reaction of scandium nitrate with ammonium phosphate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain pure scandium phosphate.
Applications De Recherche Scientifique
Scandium phosphate has a wide range of applications in scientific research, including catalysis, electronics, and biomedical research. In catalysis, scandium phosphate has been used as a catalyst in various reactions, including the synthesis of organic compounds, oxidation of alcohols, and dehydration of alcohols.
In electronics, scandium phosphate has been used as a dielectric material in the fabrication of thin-film transistors. It has also been used as a host material for the growth of rare-earth-doped luminescent materials.
In biomedical research, scandium phosphate has been investigated for its potential use in drug delivery systems. It has been shown to have high biocompatibility and low toxicity, making it a promising candidate for the development of drug delivery systems.
Propriétés
Numéro CAS |
15123-98-5 |
|---|---|
Nom du produit |
Scandium phosphate |
Formule moléculaire |
O4PSc |
Poids moléculaire |
139.927 g/mol |
Nom IUPAC |
scandium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Sc/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
Clé InChI |
DYRWWVFQQONJJK-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Sc+3] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Sc+3] |
Autres numéros CAS |
15123-98-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)




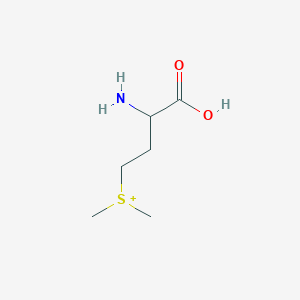
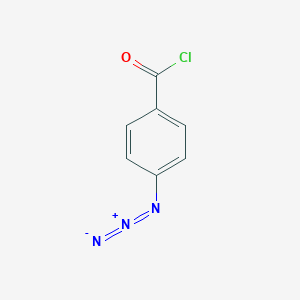
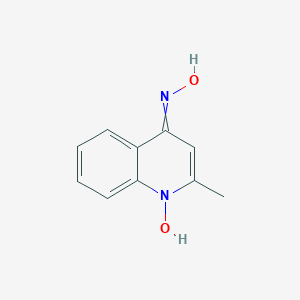
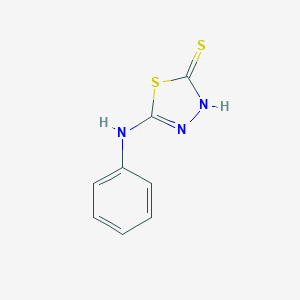
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

